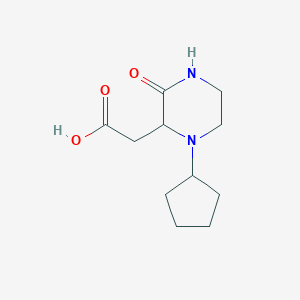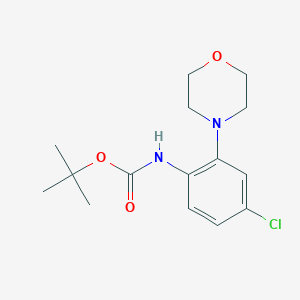![molecular formula C16H17N B499110 N-[(4-phenylphenyl)methyl]cyclopropanamine](/img/structure/B499110.png)
N-[(4-phenylphenyl)methyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-phenylphenyl)methyl]cyclopropanamine: is an organic compound characterized by the presence of a cyclopropane ring attached to a biphenyl group via a methylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenylphenyl)methyl]cyclopropanamine typically involves the reaction of biphenyl-4-carboxaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Schiff Base: Biphenyl-4-carboxaldehyde reacts with cyclopropylamine to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(4-phenylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
N-[(4-phenylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(4-phenylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(4-phenylphenyl)methyl]cyclopropanamine
- N-(biphenyl-4-ylmethyl)cyclopropylamine
- N-(biphenyl-4-ylmethyl)cyclopropanone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and biphenyl group contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31g/mol |
IUPAC名 |
N-[(4-phenylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C16H17N/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)12-17-16-10-11-16/h1-9,16-17H,10-12H2 |
InChIキー |
FKMNAWDJSCJFDK-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1CC1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499031.png)

![[1-(2-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B499033.png)
![2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B499034.png)
![2-[3-Oxo-1-(pyridin-3-ylmethyl)piperazin-1-ium-2-yl]acetate](/img/structure/B499037.png)
![2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid](/img/structure/B499039.png)
![N-[benzyl(2-hydroxyethyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B499042.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B499047.png)

![4-ethoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B499049.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-fluorobenzamide](/img/structure/B499050.png)
![2-[1-(4-Methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B499051.png)
